Strontium bromide monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

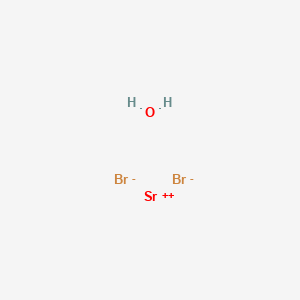

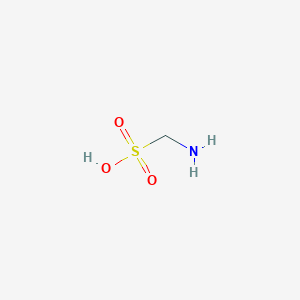

Strontium bromide is a chemical compound with the formula SrBr2 . At room temperature, it is a white, odorless, crystalline powder . It imparts a bright red color in a flame test, indicating the presence of strontium ions . It is used in flares and also has some pharmaceutical uses .

Synthesis Analysis

Strontium bromide can be prepared from strontium hydroxide and hydrobromic acid . Alternatively, strontium carbonate can also be used as a strontium source . These reactions give hexahydrate of SrBr2, which decomposes to dihydrate at 89 °C . At 180 °C, anhydrous SrBr2 is obtained .Molecular Structure Analysis

At room temperature, strontium bromide adopts a crystal structure with a tetragonal unit cell and space group P4/n . This structure is referred to as α-SrBr2 and is isostructural with EuBr2 and USe2 . Around 920 K (650 °C), α-SrBr2 undergoes a first-order solid-solid phase transition to a much less ordered phase, β-SrBr2, which adopts the cubic fluorite structure .Chemical Reactions Analysis

Strontium bromide is involved in a reversible gas–solid reaction, with the back and forward reactions taking place at different temperatures . By running the exothermic discharge reaction at a higher temperature than the endothermic charge reaction, the released heat is thermally upgraded .Physical And Chemical Properties Analysis

Strontium bromide has a molar mass of 247.428 g/mol (anhydrous) and 355.53 g/mol (hexahydrate) . It is soluble in water (107 g/100 mL) and alcohol, but insoluble in ether . It has a density of 4.216 g/cm3 (anhydrous) and 2.386 g/cm3 (hexahydrate) . The melting point is 643 °C and the boiling point is 2,146 °C .Safety And Hazards

Strontium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Orientations Futures

Strontium bromide has been identified as a potential candidate for thermochemical heat transformation in the temperature range above 150 °C . It has been experimentally investigated for its use in heat transformation in the temperature range from 180 C to 250 C on a 1 kg scale . The reaction temperature is set by adjusting the pressure of the gaseous reactant .

Propriétés

IUPAC Name |

strontium;dibromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCOUPFTCAQKJM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589960 |

Source

|

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium bromide monohydrate | |

CAS RN |

7789-53-9, 33429-50-4 |

Source

|

| Record name | Strontium bromide (SrBr2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)